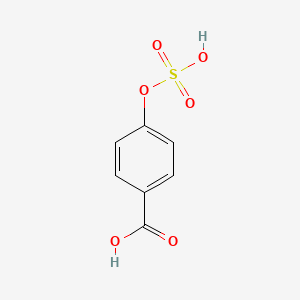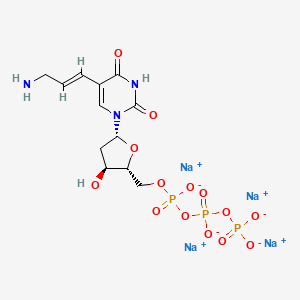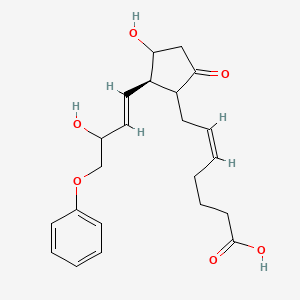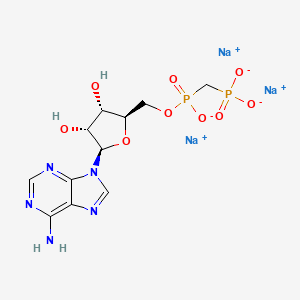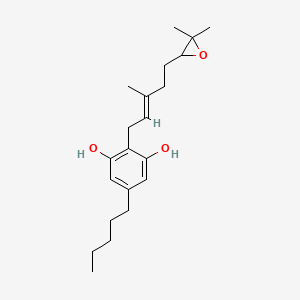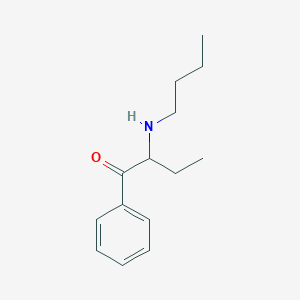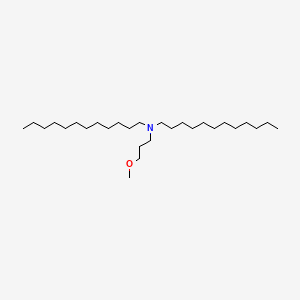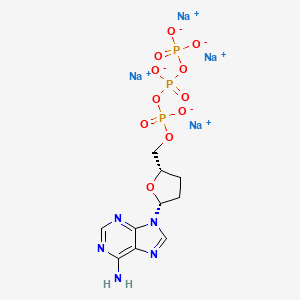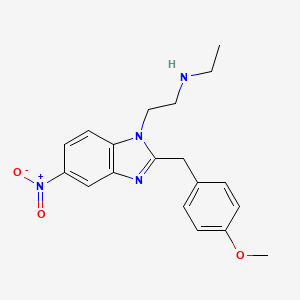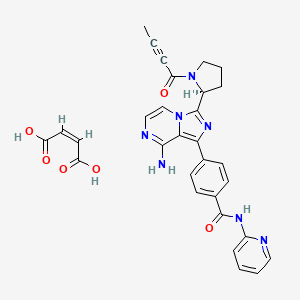![molecular formula C42H80ClNO4 B10854192 [(2S)-2,3-bis[(9E)-octadec-9-enoyloxy]propyl]trimethylazanium chloride](/img/structure/B10854192.png)
[(2S)-2,3-bis[(9E)-octadec-9-enoyloxy]propyl]trimethylazanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S)-2,3-bis[(9E)-octadec-9-enoyloxy]propyl]trimethylazanium chloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes long-chain fatty acids and a quaternary ammonium group. It is often used in research due to its amphiphilic properties, making it useful in studies related to lipid membranes and surfactants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2,3-bis[(9E)-octadec-9-enoyloxy]propyl]trimethylazanium chloride typically involves the esterification of glycerol with octadec-9-enoic acid, followed by quaternization with trimethylamine. The reaction conditions often include:
Temperature: Typically around 60-80°C.
Catalysts: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents such as dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-scale esterification: Using industrial-grade glycerol and octadec-9-enoic acid.
Quaternization: Conducted in large reactors with efficient mixing and temperature control.
Purification: Involves distillation and recrystallization to obtain high-purity product.
化学反应分析
Types of Reactions
[(2S)-2,3-bis[(9E)-octadec-9-enoyloxy]propyl]trimethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadec-9-enoyloxy groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to remove the double bonds, resulting in saturated fatty acid derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated fatty acid derivatives.
Substitution: Various substituted ammonium compounds.
科学研究应用
[(2S)-2,3-bis[(9E)-octadec-9-enoyloxy]propyl]trimethylazanium chloride is widely used in scientific research due to its amphiphilic nature. Some applications include:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Studied for its role in lipid membrane models and its interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: Utilized in the formulation of detergents and personal care products.
作用机制
The compound exerts its effects primarily through its amphiphilic properties. The long hydrophobic chains interact with lipid membranes, while the hydrophilic quaternary ammonium group interacts with aqueous environments. This dual nature allows it to:
Disrupt lipid bilayers: Leading to increased membrane permeability.
Form micelles: Encapsulating hydrophobic molecules for drug delivery.
Interact with proteins: Affecting their structure and function.
相似化合物的比较
[(2S)-2,3-bis[(9E)-octadec-9-enoyloxy]propyl]trimethylazanium chloride is unique due to its specific combination of long-chain fatty acids and a quaternary ammonium group. Similar compounds include:
[(2S)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl]trimethylammonioethyl phosphate: Similar structure but with a phosphate group.
1,2-dioleoyl-sn-glycero-3-phosphocholine: Contains similar fatty acid chains but with a phosphocholine head group.
2,3-dioleoyl-sn-glycerol-1-phosphocholine: Another similar compound with slight variations in the glycerol backbone and head group.
These compounds share similar amphiphilic properties but differ in their specific functional groups and applications.
属性
分子式 |
C42H80ClNO4 |
|---|---|
分子量 |
698.5 g/mol |
IUPAC 名称 |
[(2S)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20+,23-21+;/t40-;/m0./s1 |
InChI 键 |
KSXTUUUQYQYKCR-ZPYIQFGOSA-M |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Cl-] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


